molecular formula C11H13NO5S B12966724 Methyl 2-(4-(ethylsulfonamido)phenyl)-2-oxoacetate

Methyl 2-(4-(ethylsulfonamido)phenyl)-2-oxoacetate

Cat. No.: B12966724
M. Wt: 271.29 g/mol
InChI Key: QYIGVGFTFHIEJR-UHFFFAOYSA-N
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Description

Methyl 2-(4-(ethylsulfonamido)phenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethylsulfonamido group attached to a phenyl ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(ethylsulfonamido)phenyl)-2-oxoacetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethylsulfonamido Intermediate: The initial step involves the reaction of 4-nitrophenyl ethyl sulfone with a suitable amine to form the ethylsulfonamido intermediate.

    Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the resulting amine with methyl oxalyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(ethylsulfonamido)phenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(ethylsulfonamido)phenyl)-2-oxoacetate involves its interaction with specific molecular targets. The ethylsulfonamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

methyl 2-[4-(ethylsulfonylamino)phenyl]-2-oxoacetate

InChI

InChI=1S/C11H13NO5S/c1-3-18(15,16)12-9-6-4-8(5-7-9)10(13)11(14)17-2/h4-7,12H,3H2,1-2H3

InChI Key

QYIGVGFTFHIEJR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(=O)OC

Origin of Product

United States

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